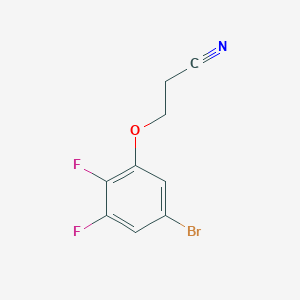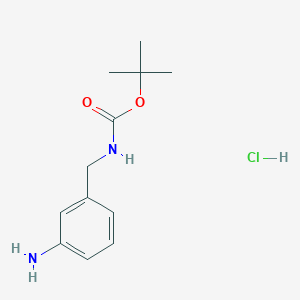
2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2,3-dichlorophenyl group and a methoxy group attached to the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a suitable reagent, such as polyphosphoric acid, to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve the overall efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted acetonitrile derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
作用機序
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the modulation of various biological processes, including cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
The presence of both the 2,3-dichlorophenyl and methoxy groups in 2-(4-(2,3-Dichlorophenyl)-6-methoxy-1H-indol-3-yl)acetonitrile contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
特性
分子式 |
C17H12Cl2N2O |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
2-[4-(2,3-dichlorophenyl)-6-methoxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-11-7-13(12-3-2-4-14(18)17(12)19)16-10(5-6-20)9-21-15(16)8-11/h2-4,7-9,21H,5H2,1H3 |
InChIキー |
NMQXKGGVXNYVDI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)







